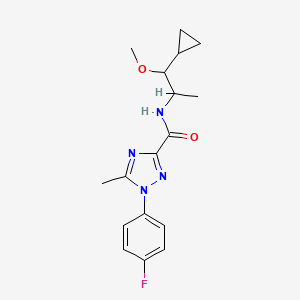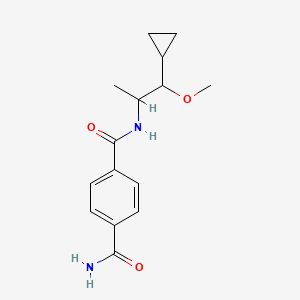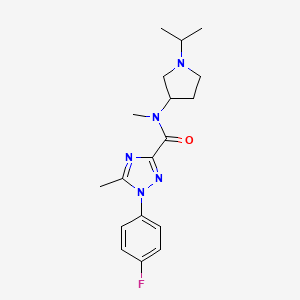![molecular formula C16H22FN5O B6975823 N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975823.png)
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide is a synthetic compound with a complex structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the core triazole structure, followed by the introduction of the dimethylamino and fluorophenyl groups. Common reagents used in these reactions include dimethylamine, methyl iodide, and 4-fluorobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dimethylamino group, potentially leading to the formation of N-oxides.
Reduction: The compound can be reduced to alter the triazole ring or the fluorophenyl group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives and fluorophenyl-containing molecules. Examples are:
- 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- N-(2-methylpropyl)-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Uniqueness
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the fluorophenyl group contributes to its stability and binding affinity.
Eigenschaften
IUPAC Name |
N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O/c1-11-18-14(15(23)19-16(2,3)10-21(4)5)20-22(11)13-8-6-12(17)7-9-13/h6-9H,10H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHXVBZCBVKNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[[1-[methyl-(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutyl]methyl]carbamate](/img/structure/B6975747.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6975763.png)
![tert-butyl (2R)-2-[(4-methoxycarbonyloxan-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975780.png)

![Ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]hex-5-enoate](/img/structure/B6975789.png)

![Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B6975807.png)

![tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975838.png)
![tert-butyl N-[[1-[1-(2-ethylbutanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975839.png)
![tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate](/img/structure/B6975840.png)
![tert-butyl N-[[1-[1-[(2S)-oxolane-2-carbonyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975842.png)
![tert-butyl N-[[1-[1-[2-(oxolan-2-yl)acetyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975845.png)
![tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate](/img/structure/B6975853.png)
